3-Methyl-4-(pyrrolidin-1-yl)benzonitrile
CAS No.:
Cat. No.: VC13416348
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 3-methyl-4-pyrrolidin-1-ylbenzonitrile |
| Standard InChI | InChI=1S/C12H14N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
| Standard InChI Key | ZECKAHRZLBRRTE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C#N)N2CCCC2 |
| Canonical SMILES | CC1=C(C=CC(=C1)C#N)N2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methyl-4-(pyrrolidin-1-yl)benzonitrile consists of a benzonitrile core substituted with a methyl group at position 3 and a pyrrolidin-1-yl group at position 4 (Figure 1). The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, contributes to the molecule’s conformational flexibility and potential for hydrogen bonding. The methyl group enhances hydrophobicity, which may influence bioavailability and membrane permeability .
Table 1: Key physicochemical properties of 3-methyl-4-(pyrrolidin-1-yl)benzonitrile
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₅N₂ |
| Molecular weight | 187.26 g/mol |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 3 (nitrile, pyrrolidine N) |
| LogP (estimated) | 2.1–2.5 |
Note: Data inferred from structurally analogous compounds .
Synthetic Strategies
Reductive Amination
A common route for synthesizing benzonitrile derivatives involves reductive amination. For example, 4-(pyrrolidin-3-yl)benzonitrile analogs are synthesized via condensation of 4-formylbenzonitrile with pyrrolidine derivatives under basic conditions, followed by reduction . Applying this method to 3-methyl-4-aminobenzonitrile could yield the target compound, though regioselectivity challenges may arise due to steric hindrance from the methyl group .
Palladium-Catalyzed Coupling
Applications in Drug Discovery
Epigenetic Therapy
LSD1 inhibitors are emerging as promising agents for AML treatment. In THP-1 leukemia cells, 4-(pyrrolidin-3-yl)benzonitrile derivatives upregulated CD86 expression—a biomarker of differentiation—at nanomolar concentrations . The methyl substitution in 3-methyl-4-(pyrrolidin-1-yl)benzonitrile could enhance metabolic stability, addressing limitations of earlier analogs.
Central Nervous System (CNS) Targets
Pyrrolidine scaffolds are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. For instance, GlyT1 inhibitors featuring pyrrolidine moieties exhibit antidepressant and antipsychotic effects . The nitrile group in 3-methyl-4-(pyrrolidin-1-yl)benzonitrile may engage in dipole interactions with neuronal receptors, warranting exploration in neuropharmacology.
Challenges and Future Directions
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